Direct blue 86

Descripción general

Descripción

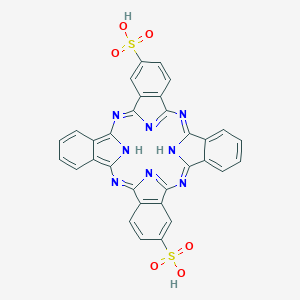

Direct Blue 86, also known as Solvent Blue 38, is a myelin-sheath stain that is commonly used in microscopy to detect demyelination in the central nervous system . It is also used as a commercial dye in the printing of cotton and mucilage glue fabrics . This organometallic dye is frequently used with cellulose fibers and has antibacterial properties, particularly towards E. Coli .

Molecular Structure Analysis

The molecular formula of Direct Blue 86 is C32H14CuN8Na2O6S2 . Its molecular weight is 780.17 g/mol . The structure of Direct Blue 86 includes a complex arrangement of carbon, hydrogen, copper, nitrogen, sodium, oxygen, and sulfur atoms .

Chemical Reactions Analysis

Direct Blue 86 is soluble in water and ethanol . It reacts with strong hydrochloric acid to form a blue precipitate and turns dark blue when sodium hydroxide is added . The dye can be absorbed by cellulose hydrogels in a batch equilibrium process . The absorption process is influenced by factors such as pH, time of contact, hydrogel dosage, starting concentration of the dye, and absorption temperature .

Physical And Chemical Properties Analysis

Direct Blue 86 appears as a dark blue powder . It has good water solubility and the solution is lake blue . It is slightly sensitive to hard water .

Aplicaciones Científicas De Investigación

Dyeing and Printing

Direct Blue 86 is primarily used for dyeing and printing on silk, viscose, and other fabrics . It provides a vibrant color that is resistant to washing and fading, making it ideal for use in the textile industry .

Leather and Paper Dyeing

Apart from textiles, Direct Blue 86 is also used for dyeing leather and paper . Its ability to bind well with these materials results in a long-lasting and vibrant color .

Microscopy

Direct Blue 86 is a myelin-sheath stain, commonly utilized in microscopy to detect demyelination in the central nervous system . This makes it a valuable tool in neurological research and diagnosis .

Wastewater Treatment

Research has shown that Direct Blue 86 can be absorbed by cellulose hydrogel, making it a potential solution for removing this dye from wastewater . This application is particularly relevant in regions where textile dyeing and printing industries are prevalent .

Organic Pigment Production

Direct Blue 86 can also be used in the manufacture of organic pigment sediments . These pigments can be used in various applications, including paints, inks, plastics, and more .

Dye-Surfactant Interaction Studies

The interaction of Direct Blue 86 with cationic surfactant micelles has been studied for sustainable wastewater treatment . This research could lead to more efficient and environmentally friendly methods of treating wastewater .

Mecanismo De Acción

Target of Action

Direct Blue 86, also known as Solvent Blue 38, primarily targets the myelin sheath in the central nervous system . The myelin sheath is a protective layer that surrounds the nerves and aids in the efficient transmission of electrical impulses. Direct Blue 86 is commonly used as a stain in microscopy to detect demyelination, a condition where the myelin sheath is damaged .

Mode of Action

Direct Blue 86 interacts with its target, the myelin sheath, by binding to it and staining it. This staining allows for the visualization of the myelin sheath under a microscope, making it possible to detect any demyelination .

Biochemical Pathways

Its primary function as a stain suggests that it may interact with the lipids and proteins present in the myelin sheath, allowing it to bind and provide a visual contrast under a microscope .

Result of Action

The primary result of Direct Blue 86’s action is the staining of the myelin sheath, which allows for the detection of demyelination in the central nervous system . This can be crucial in the diagnosis and study of neurological conditions such as Multiple Sclerosis, where demyelination is a key characteristic.

Action Environment

The efficacy and stability of Direct Blue 86 can be influenced by various environmental factors. For instance, the dyeing process of Direct Blue 86 is simple and efficient, with good light and wash fastness . This makes it widely used in textile dyeing and printing . .

Safety and Hazards

Direct Blue 86 is a flammable material and can cause irritation to the skin, eyes, and respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Propiedades

IUPAC Name |

copper;disodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13,15,17,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6,24-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)15-9-11-21-23(13-15)32-38-28-20-8-4-2-6-18(20)26(34-28)36-30-22-12-10-16(48(44,45)46)14-24(22)31(40-30)37-27-19-7-3-1-5-17(19)25(33-27)35-29(21)39-32;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSASILAMYYWGBH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14CuN8Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Direct blue 86 | |

CAS RN |

1330-38-7 | |

| Record name | Cuprate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium [29H,31H-phthalocyaninedisulphonato(4-)-N29,N30,N31,N32]cuprate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

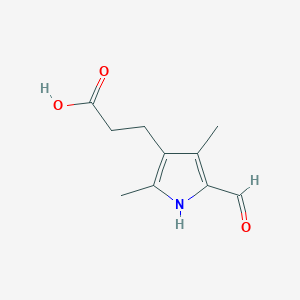

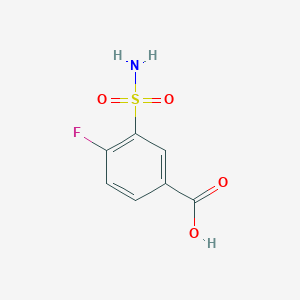

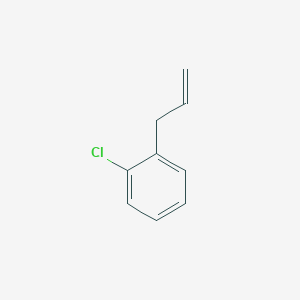

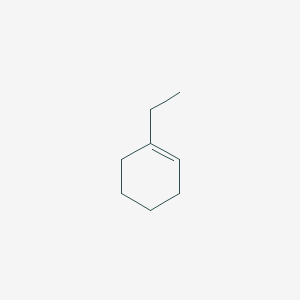

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Direct Blue 86?

A1: Direct Blue 86 has a molecular formula of C32H16CuN8O12S4Na4 and a molecular weight of 992.14 g/mol.

Q2: What spectroscopic data is available for Direct Blue 86?

A2: Several studies have characterized Direct Blue 86 using techniques like UV-Vis spectrophotometry [, , , , , , , , , , , ] and FTIR spectroscopy [, , ]. These analyses provide insights into the dye's structure and interactions with other molecules.

Q3: What are the main applications of Direct Blue 86?

A3: Direct Blue 86 is primarily used as a dye in the textile industry for coloring cotton fabrics due to its ease of application and low cost [, ].

Q4: Does Direct Blue 86 exhibit antibacterial properties when applied to cotton fabrics?

A4: Research suggests that Direct Blue 86, when used in conjunction with the cationic antibacterial agent cetyltrimethylammonium bromide (CTAB), can impart antibacterial properties to cotton fabrics []. This effect was observed against both S. aureus and E. coli bacteria.

Q5: How does the presence of supporting electrolytes affect the electrochemical oxidation of Direct Blue 86?

A5: Studies have demonstrated that the type of supporting electrolyte significantly influences the color removal efficiency of Direct Blue 86 during electrochemical oxidation. KCl was found to be the most effective, achieving a removal efficiency of 99.76% [].

Q6: Can Direct Blue 86 be incorporated into sol-gel silica materials?

A6: Research exploring the dyeing behavior of sol-gel silica materials has shown that Direct Blue 86 can be successfully incorporated into these materials []. This finding suggests potential applications in areas like optical sensing and drug delivery.

Q7: Why is the removal of Direct Blue 86 from wastewater important?

A7: Direct Blue 86, like many textile dyes, is a complex organic pollutant that can have detrimental effects on aquatic life and potentially human health if discharged untreated into water bodies [, , , , ]. Its removal is crucial to mitigate these risks.

Q8: What are some effective methods for removing Direct Blue 86 from wastewater?

A8: Numerous studies have investigated various methods for the removal of Direct Blue 86 from aqueous solutions, including:

- Adsorption: Utilizing materials like activated carbon derived from various sources such as coconut coir [], manioc husk [], orange peel [], peanut shell [], and Pterocladia capillacea [], as well as novel materials like magnetic gel composites based on sodium alginate [], and composites of sodium alginate with guar gum and iron coated activated alumina [].

- Advanced Oxidation Processes (AOPs): Employing techniques like UV/TiO2 photocatalysis [, ], ozone treatment [], and persulfate oxidation catalyzed by modified biochar [].

- Electrochemical Oxidation: Using techniques like electro-Fenton process [] and electrooxidation with Ti/IrO2/RuO2 anodes [].

- Micellar Enhanced Ultrafiltration (MEUF): Employing cationic surfactants to enhance the removal of Direct Blue 86 through ultrafiltration [].

- Biosorption: Utilizing natural materials like shrimp chitosan [], agave bagasse [], and heat-treated fungal biomass [] as eco-friendly adsorbents.

Q9: How does the pH of the solution affect the adsorption of Direct Blue 86?

A9: The pH of the solution plays a crucial role in the adsorption process. Studies show that the adsorption of Direct Blue 86 is generally favored at lower pH values, with optimal removal often observed in the acidic range [, , , , ].

Q10: What is the role of organic carbon and calcium ions in the sorption of Direct Blue 86 onto natural sediment?

A10: Research on the sorption behavior of Direct Blue 86 onto natural sediment reveals that the presence of organic carbon and calcium ions can significantly influence the dye's adsorption []. The removal of organic carbon was found to decrease the sorption of the dye, suggesting that organic matter in the sediment plays a role in facilitating its adsorption. Conversely, the addition of calcium ions enhanced the sorption of Direct Blue 86, highlighting the influence of ionic interactions on the adsorption process.

Q11: What are the environmental concerns associated with Direct Blue 86?

A11: Direct Blue 86, as a complex organic pollutant, raises environmental concerns due to its potential toxicity to aquatic life and persistence in the environment [, , , , ]. Its presence in water bodies can disrupt aquatic ecosystems and potentially pose risks to human health through the food chain.

Q12: How effective are advanced oxidation processes in degrading Direct Blue 86?

A12: Advanced oxidation processes, particularly those involving UV/TiO2 photocatalysis [, ] and ozone treatment [], have shown promising results in degrading Direct Blue 86. These processes generate highly reactive species like hydroxyl radicals that can effectively break down the complex dye molecules into simpler, less harmful substances.

Q13: Can biochar be used to catalyze the degradation of Direct Blue 86?

A13: Research indicates that biochar, particularly when modified through acid treatment, can effectively catalyze the degradation of Direct Blue 86 in the presence of persulfate []. This method presents a promising approach for utilizing biochar as a sustainable catalyst for wastewater treatment.

Q14: What are some potential areas for future research on Direct Blue 86?

A14: Further research on Direct Blue 86 could focus on:

Q15: What are the benefits of using computational chemistry and modeling in studying Direct Blue 86?

A15: Computational chemistry and modeling [, , , ] can provide valuable insights into:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)

![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)